molecular formula C10H8N4 B6425091 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile CAS No. 2034352-08-2

2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile

Cat. No.: B6425091
CAS No.: 2034352-08-2
M. Wt: 184.20 g/mol
InChI Key: BDGPNSNLRRMERQ-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The compound is part of a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines as starting materials . The synthesis process is facilitated by green synthesis methods, which include microwave-assisted and grinding techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring and a pyridine ring . The compound has a molecular weight of 145.16 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are facilitated by various catalysts. For instance, Rhodium (III) has been used to catalyze C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGPNSNLRRMERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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